tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
Scientific Research Applications
Role in Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. They provide a general approach to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutic compounds. The methodologies involving tert-butanesulfinamide demonstrate its utility in asymmetric synthesis, highlighting its potential relevance to tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in mediating similar transformations (R. Philip et al., 2020).
In Medicinal Chemistry and Drug Design
The compound's structural motif is integral in the design of kinase inhibitors, as demonstrated by the versatility of pyrazolo[3,4-b]pyridine scaffolds. These structures, closely related to this compound, are effective in binding to kinase enzymes, a critical target in cancer therapy and other diseases. The scaffold's ability to interact with kinases through multiple binding modes underscores its utility in drug discovery and development (Steve Wenglowsky, 2013).
Contribution to Green Chemistry
The tert-butyl group, a common moiety in this compound, is noted for its role in environmentally friendly chemical processes. For instance, the decomposition of methyl tert-butyl ether (MTBE) in cold plasma reactors involves tert-butyl groups. This process, relevant for the removal of air and water pollutants, highlights the importance of tert-butyl derivatives in developing green chemistry solutions (L. Hsieh et al., 2011).
Environmental Impact Studies
Research on synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, sheds light on the environmental occurrence, human exposure, and toxicity of these compounds. Understanding the behavior of tert-butyl-based compounds in environmental matrices can inform the design of novel materials with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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